Cas no 2227686-96-4 ((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol
- 2227686-96-4
- EN300-1781594
-
- インチ: 1S/C11H14N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11,13-14H,5-6,12H2/t11-/m1/s1
- InChIKey: AINPXGMCAAJCRL-LLVKDONJSA-N
- SMILES: O[C@H](CCN)C1=CNC2C=CC=CC1=2
計算された属性
- 精确分子量: 190.110613074g/mol
- 同位素质量: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62Ų
- XLogP3: 0.8
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781594-0.1g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1781594-0.5g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1781594-0.25g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1781594-10.0g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1781594-1g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1781594-0.05g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1781594-2.5g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1781594-5.0g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1781594-10g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 10g |
$7927.0 | 2023-09-20 | ||
Enamine | EN300-1781594-1.0g |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |
2227686-96-4 | 1g |
$1844.0 | 2023-06-02 |
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
(1R)-3-amino-1-(1H-indol-3-yl)propan-1-olに関する追加情報
Comprehensive Overview of (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol (CAS No. 2227686-96-4)
The compound (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol, identified by its CAS No. 2227686-96-4, is a chiral amino alcohol derivative with significant potential in pharmaceutical and biochemical research. This molecule features an indole ring system, a common structural motif in many biologically active compounds, coupled with a 3-aminopropanol side chain. The (1R) stereochemistry indicates its enantiomeric purity, which is often crucial for its biological activity and interaction with chiral environments in living systems.
In recent years, the demand for chiral building blocks like (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol has surged, driven by the pharmaceutical industry's focus on enantioselective synthesis and drug discovery. Researchers are particularly interested in its role as a precursor for neurologically active compounds, given the indole moiety's prevalence in neurotransmitters and psychoactive agents. The compound's amino alcohol functionality also makes it a versatile intermediate for constructing heterocyclic scaffolds, which are pivotal in modern medicinal chemistry.
The synthesis of CAS No. 2227686-96-4 typically involves asymmetric reduction or resolution techniques to achieve the desired (1R) configuration. Advances in catalytic asymmetric hydrogenation and enzymatic resolution have improved the efficiency of its production, aligning with the growing emphasis on green chemistry and sustainable manufacturing. These methods not only enhance yield and purity but also reduce waste, addressing key concerns in industrial chemical processes.
From a structure-activity relationship (SAR) perspective, the indole-3-propanolamine core of this compound offers intriguing possibilities. Its structural similarity to tryptamine derivatives suggests potential interactions with serotonin receptors, a hot topic in neuroscience research and mental health therapeutics. This connection has spurred investigations into its utility for designing novel central nervous system (CNS) agents, particularly for conditions like depression and anxiety, where receptor modulation is a key therapeutic strategy.
Analytical characterization of (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol relies heavily on techniques such as HPLC, chiral chromatography, and mass spectrometry to confirm its identity and purity. The compound's UV absorption properties, stemming from the indole chromophore, facilitate its detection and quantification in complex matrices. These analytical challenges resonate with broader trends in quality control and regulatory compliance, especially in GMP manufacturing environments.
Beyond pharmaceuticals, CAS No. 2227686-96-4 has found niche applications in material science, where its chiral nature contributes to the development of optically active polymers and liquid crystals. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions makes it valuable for designing supramolecular architectures, a rapidly growing field with implications for nanotechnology and molecular electronics.
As research into bioactive small molecules intensifies, (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol continues to attract attention for its multifunctional character. Its dual hydrogen bond donor/acceptor capacity and rigid-flexible hybrid structure make it a compelling subject for computational chemistry studies, particularly in molecular docking and virtual screening campaigns. These computational approaches, combined with high-throughput screening, are revolutionizing lead compound identification in drug development pipelines.
The stability and storage conditions of this compound are frequently discussed in technical forums. Like many amino alcohols, it requires protection from moisture and oxidation, typically stored under inert atmosphere at low temperatures. These handling considerations reflect broader industry priorities around compound integrity and long-term stability, especially for valuable research chemicals.
In the context of intellectual property, CAS No. 2227686-96-4 appears in several patents related to chiral synthesis methods and pharmaceutical compositions. This patent landscape underscores the commercial value of such enantiomerically pure intermediates in developing proprietary drugs. The compound's presence in patent literature also highlights the competitive nature of innovative drug development and the importance of stereochemical control in creating differentiated therapeutic agents.
Looking ahead, the scientific community anticipates expanded applications for (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol in bioconjugation chemistry and proteomics. Its primary amine group offers a convenient handle for crosslinking reactions, potentially enabling its use in affinity labeling or drug-target identification studies. Such applications would position this compound at the intersection of chemical biology and drug discovery, two fields experiencing remarkable growth in the post-genomic era.
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